molecular formula C15H15ClN2O4S2 B2826526 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide CAS No. 895466-32-7

2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide

Cat. No.: B2826526
CAS No.: 895466-32-7
M. Wt: 386.87
InChI Key: GRYWTBNHBBQZDT-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl and carboxamide groups are known to interact with proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its thiophene ring, in particular, is a versatile scaffold that can be modified to enhance its activity or selectivity in various applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-17-14(20)12-6-8-23-15(12)18-13(19)7-9-24(21,22)11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYWTBNHBBQZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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